molecular weight and formula of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol
molecular weight and formula of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol
Abstract
This technical guide provides a comprehensive overview of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a halogenated propargyl alcohol of significant interest as a versatile building block in medicinal chemistry and materials science. The presence of the dichlorinated phenyl ring combined with the reactive propargyl alcohol moiety makes it a valuable precursor for synthesizing a wide range of more complex molecules. This document details the compound's physicochemical properties, provides a field-proven, step-by-step protocol for its synthesis via Sonogashira coupling, and outlines a self-validating workflow for its analytical characterization and purity verification. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Physicochemical Properties and Structural Data
The fundamental properties of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol are critical for its application in synthetic workflows. The molecule's structure, featuring a rigid alkyne linker and a polar hydroxyl group, dictates its solubility, reactivity, and chromatographic behavior.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₆Cl₂O | Calculated |
| Molecular Weight | 201.05 g/mol | Calculated[1] |
| IUPAC Name | 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol | IUPAC Nomenclature |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | Calculated[1][2] |
| LogP (Octanol-Water Partition Coeff.) | 2.3 - 3.5 | Calculated Estimate[1][2] |
| Hydrogen Bond Donors | 1 | Calculated[2] |
| Hydrogen Bond Acceptors | 1 | Calculated[2] |
| Rotatable Bonds | 1 | Calculated[3] |
Note: Calculated values are based on structurally similar compounds and established chemical calculation models.
Synthesis and Purification Protocol
The synthesis of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol is most reliably achieved through a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Principle of the Sonogashira Coupling
The reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (1-bromo- or 1-iodo-2,5-dichlorobenzene). The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. An inert atmosphere is essential to prevent the oxidation of the active catalyst and the dimerization of the alkyne (Glaser coupling). An amine base is used to neutralize the hydrogen halide byproduct and facilitate the formation of the key copper(I) acetylide intermediate.
Experimental Protocol: Step-by-Step Methodology
Reagents & Equipment:
-
1-bromo-2,5-dichlorobenzene (or 1-iodo-2,5-dichlorobenzene)
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Standard glassware for workup and chromatography
Procedure:
-
Inert Atmosphere Setup: An oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled. The flask is purged with dry nitrogen for 15 minutes. Maintaining a positive nitrogen pressure is critical for the duration of the reaction.
-
Reagent Charging: To the flask, add 1-bromo-2,5-dichlorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF (approx. 5 mL per mmol of aryl halide) and anhydrous triethylamine (2.5 eq) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with ethyl acetate.[4]
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification - Silica Gel Chromatography:
-
The crude product is purified by flash column chromatography on silica gel.[4]
-
A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is an effective eluent system.
-
Fractions containing the pure product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield 3-(2,5-dichlorophenyl)prop-2-yn-1-ol as a solid or oil.
-
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol.
Analytical Characterization
A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the rigorous standards required for research and development.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation.
-
¹H NMR: The proton NMR spectrum will provide definitive structural information. Expected signals include:
-
A multiplet or two distinct doublets of doublets in the aromatic region (~7.2-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring.
-
A singlet for the methylene protons (-CH₂OH) adjacent to the hydroxyl group, typically around 4.4 ppm.[5]
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include:
-
Multiple signals in the aromatic region (~120-140 ppm), with two carbons directly attached to chlorine atoms showing characteristic shifts.[6]
-
Two distinct signals for the alkyne carbons (~80-90 ppm).
-
A signal for the methylene carbon (-CH₂OH) around 51 ppm.
-
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, which is used to confirm the molecular formula (C₉H₆Cl₂O).[7]
-
Electron Ionization (EI-MS): The mass spectrum will display a distinct molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, which is the characteristic isotopic signature for a molecule containing two chlorine atoms.[8]
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity is quantitatively determined using HPLC.[9]
-
Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is standard.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Result: A single major peak indicates high purity, which can be quantified as a percentage of the total integrated peak area.
-
-
Gas Chromatography (GC-FID): For volatile compounds, GC with a Flame Ionization Detector (FID) is an excellent orthogonal technique for purity assessment.[10]
Analytical Characterization Workflow
Caption: Self-validating workflow for the analytical characterization of the target compound.
Safety, Handling, and Storage
-
Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Propargyl alcohols can be reactive. Avoid exposure to strong bases, acids, and oxidizing agents.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C, protected from light.[2][11]
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol. By employing a well-established Sonogashira coupling protocol and a multi-technique analytical workflow, researchers can confidently prepare and validate this key chemical intermediate. The detailed rationale and step-by-step instructions provided herein serve as a valuable resource for professionals in drug discovery and materials science, facilitating the use of this compound in the development of novel and impactful molecules.
References
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- ChemScene. (n.d.). 1354941-94-8 | (2E)-3-(2,4-Dichlorophenyl). ChemScene.
- OSHA. (n.d.). Propargyl Alcohol.
- Analytice. (n.d.). Propargyl alcohol - AIR analysis. Analytice.
- ChemScene. (n.d.). 1354918-52-7 | 3-(2,5-DiChlorophenyl)-1,2-oxazol-5-ol. ChemScene.
- Organic Syntheses. (n.d.).
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- ChemicalBook. (n.d.). 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum. ChemicalBook.
- Gee, S. J., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(5), 646-662.
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